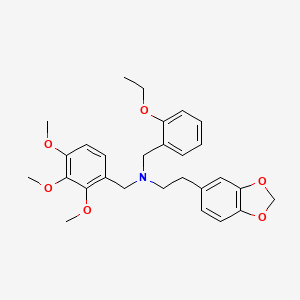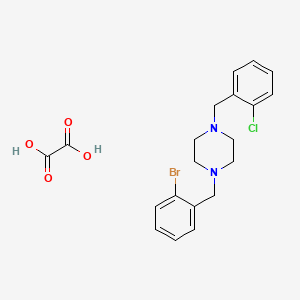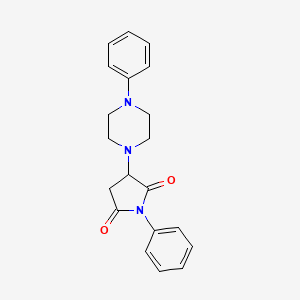![molecular formula C21H24O4 B5232505 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is a yellowish liquid with a molecular formula of C23H26O4 and a molecular weight of 370.45 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the body.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in the body. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to scavenge ROS in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde in lab experiments is its high potency and specificity. It exhibits potent anti-inflammatory and antioxidant effects, making it an ideal candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its high cost and limited availability, which may hinder its widespread use in lab experiments.
Orientations Futures
Several future directions can be explored in the study of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. One of the potential areas of research is the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields, such as agrochemicals and materials science.
Méthodes De Synthèse
The synthesis of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde involves several steps. The first step is the preparation of 4-hydroxybenzaldehyde, which is then reacted with 4-chloro-2-methoxyphenol to form 4-(4-chloro-2-methoxyphenoxy)benzaldehyde. This intermediate is then reacted with allyl bromide and potassium carbonate to form 4-(4-allyloxy-2-methoxyphenoxy)benzaldehyde. Finally, the compound is reacted with 1,4-butanediol and potassium carbonate to form 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde.
Applications De Recherche Scientifique
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer.
Propriétés
IUPAC Name |
4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-6-17-9-12-20(21(15-17)23-2)25-14-5-4-13-24-19-10-7-18(16-22)8-11-19/h3,7-12,15-16H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZKUDODEYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Allyl-2-methoxyphenoxy)butoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)


![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)
